EL-102

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EL-102 es un inhibidor del factor 1 inducido por hipoxia (HIF1α) con notable actividad anticancerígena. Inhibe la polimerización de la proteína de los microtúbulos e induce la apoptosis, lo que lo convierte en un compuesto valioso para la investigación del cáncer, particularmente en el estudio del cáncer de próstata .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

EL-102 se sintetiza a través de una serie de reacciones químicas que involucran toluidina sulfonamida como intermediario clave.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la eficacia y seguridad del compuesto para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

EL-102 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para producir diferentes formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se utilizan varios nucleófilos y electrófilos en condiciones controladas para lograr reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Inhibition of HIF1α : Reduces tumor adaptability to low oxygen levels.

- Tubulin Polymerization Inhibition : Disrupts mitotic spindle formation, leading to apoptosis in cancer cells.

Prostate Cancer Treatment

EL-102 has shown significant promise in preclinical studies focused on prostate cancer. Research indicates that when combined with docetaxel, a standard chemotherapeutic agent for prostate cancer, this compound enhances tumor inhibition more effectively than either agent alone. This combination therapy demonstrates potential benefits for patients who exhibit resistance to conventional treatments .

Case Study: Combination Therapy

- Study Design : The effects of this compound were assessed on various prostate cancer cell lines (PC-3, DU145, 22Rv1) and in a CWR22 xenograft mouse model.

- Findings :

Multidrug Resistance

This compound has also been evaluated for its efficacy against multidrug-resistant (MDR) cancer cell lines. Notably, it was effective against DLKPA cells, which are resistant to multiple chemotherapeutic agents. This characteristic positions this compound as a potential candidate for overcoming drug resistance in cancer therapy .

Table of Efficacy Studies

Potential Research Areas:

- Clinical Trials : Evaluating safety and efficacy in human populations.

- Combination Therapies : Further studies on synergistic effects with other chemotherapeutics.

- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.

Mecanismo De Acción

EL-102 ejerce sus efectos inhibiendo el factor 1 inducido por hipoxia (HIF1α), un factor de transcripción que juega un papel crucial en la respuesta celular a los bajos niveles de oxígeno. Al inhibir HIF1α, this compound interrumpe la expresión de genes involucrados en la angiogénesis, el metabolismo y la supervivencia celular. Además, this compound inhibe la polimerización de la tubulina, lo que lleva a la desestabilización de los microtúbulos y la inducción de la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Mioseverina: Un inductor de la fisión reversible de los miotubos multinucleados en fragmentos mononucleados.

Inhibidor de tubulina 6: Un inhibidor de la tubulina y un potente inhibidor de múltiples líneas celulares cancerosas.

CCB02: Un inhibidor selectivo de la interacción CPAP-tubulina con actividad antitumoral

Singularidad

EL-102 es único en su doble mecanismo de acción, que se dirige tanto a HIF1α como a la polimerización de la tubulina. Esta doble inhibición lo hace particularmente efectivo para inducir la apoptosis e inhibir la proliferación de células cancerosas, diferenciándolo de otros compuestos similares .

Actividad Biológica

EL-102 is a compound that has garnered attention in the field of pharmacology and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a 1,4-naphthoquinone , a group known for various biological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. The structural features of 1,4-naphthoquinones contribute significantly to their biological functions, making them a focal point for research in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby reducing inflammation in various models .

- Anticancer Properties : this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it has been shown to induce apoptosis in human renal adenocarcinoma cells and breast cancer cells through the activation of caspases .

Table 1: Summary of Biological Activities of this compound

Detailed Findings

- Antioxidant Activity : In vitro studies have indicated that this compound can significantly reduce markers of oxidative stress in human cardiac progenitor cells when pre-treated with the compound before exposure to hydrogen peroxide. This protective effect was linked to the upregulation of anti-apoptotic proteins such as Bcl-2 .

- Anti-inflammatory Activity : The compound was shown to effectively inhibit the release of IL-1β from THP-1 cells at low concentrations (IC50 = 0.01 µM), outperforming some known P2X7 receptor blockers . This suggests its potential as a therapeutic agent in inflammatory diseases.

- Anticancer Activity : this compound exhibited potent cytotoxicity against various cancer cell lines, including MCF-7 and ACHN (human renal adenocarcinoma). The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of caspases following treatment .

Propiedades

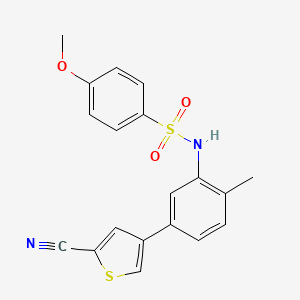

IUPAC Name |

N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJKZARVVAISJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.